molecular formula C10H11FN2O2 B2471332 Methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate CAS No. 112382-27-1

Methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate

Cat. No.: B2471332
CAS No.: 112382-27-1
M. Wt: 210.208
InChI Key: DOBPWBBOOGXDDW-KPKJPENVSA-N
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Description

“Methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate” is a chemical compound with the molecular formula C10H11FN2O2 . It is also known by its IUPAC name, methyl (2E)-2- [1- (4-fluorophenyl)ethylidene]hydrazinecarboxylate .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a hydrazinecarboxylate group attached to a 4-fluorophenyl group via an ethylidene bridge . The compound has a molecular weight of 210.2 .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Microwave-Assisted Synthesis and Biological Activity : A study synthesized novel compounds related to Methyl 2-[1-(4-fluorophenyl)ethylidene]-1-hydrazinecarboxylate using microwave irradiation, focusing on antimicrobial, antimalarial, and anti-tuberculosis activity. Molecular docking studies complemented these findings, validating experimental results (Prajapati et al., 2019).

Structural and Synthetic Studies

  • Synthetic and Structural Studies : Another study involved the preparation of ligands structurally related to this compound, highlighting their potential in inhibiting pathogenic microorganisms. This research also explored the structural aspects of these compounds (Fahmi & Singh, 1998).

Cytotoxicity and Antitumor Applications

  • Evaluation of Cytotoxic Effect : A study conducted on derivatives of this compound type demonstrated significant cytotoxic activity against tumor cell lines. This suggests potential applications in cancer therapy (Flefel et al., 2015).

Fluorescent Probing and Imaging

  • Fluorescent Probing in Biological and Water Samples : Research on a related compound showcased its utility as a ratiometric fluorescent probe for detecting hydrazine in biological and environmental water systems, demonstrating its potential in environmental monitoring and biological imaging (Zhu et al., 2019).

Crystal Structural Investigations

  • Crystal and Molecular Structures : The study of new thiosemicarbazones, which are structurally akin to this compound, provided insights into their crystal and molecular structures, aiding the understanding of their chemical properties and potential applications (Anderson et al., 2016).

Properties

IUPAC Name

methyl N-[(E)-1-(4-fluorophenyl)ethylideneamino]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11FN2O2/c1-7(12-13-10(14)15-2)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H,13,14)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOBPWBBOOGXDDW-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)OC)/C1=CC=C(C=C1)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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